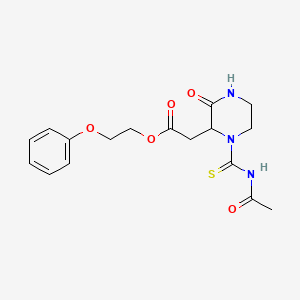

5-(2,4-Dimethylphenyl)-1,3,4-oxadiazole-2-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

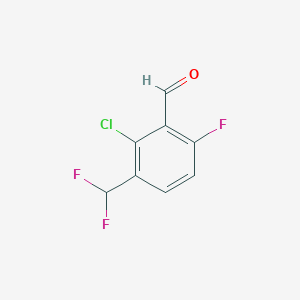

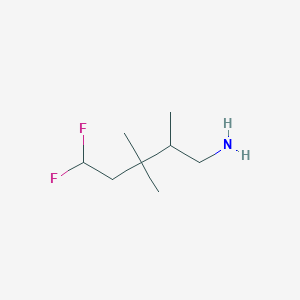

5-(2,4-Dimethylphenyl)-1,3,4-oxadiazole-2-thiol, commonly known as DMOT, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. DMOT is a heterocyclic compound that contains an oxadiazole ring and a thiol group. The compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for various research applications.

Applications De Recherche Scientifique

Synthesis and Electronic Structure

5-(2,4-Dimethylphenyl)-1,3,4-oxadiazole-2-thiol derivatives have been synthesized through ring closure reactions of various acylhydrazides with carbon disulfide. These compounds underwent further transformations to Mannich bases, showing antibacterial and antituberculostatic activities. Molecular orbital calculations highlighted electron delocalization over the ring, and studies on tautomeric equilibrium favored the thione form over the thiol in both gas and aqueous phases (Aydogan et al., 2002).

Antimicrobial Evaluation

New series of derivatives were prepared by converting aryl/aralkyl organic acids into esters, hydrazides, and ultimately 5-aryl/aralkyl-1,3,4-oxadiazol-2-thiols. These compounds showed varied antimicrobial and hemolytic activities against a panel of microbes, indicating potential for further biological screening (Gul et al., 2017).

Antibiotic and Lipoxygenase Activity

A series of compounds incorporating 2,4-dimethylphenyl and oxadiazole moieties were synthesized to study their effects against both Gram-positive and Gram-negative bacteria, as well as lipoxygenase activity. Certain derivatives showed substantial antibacterial and lipoxygenase inhibitory activities, highlighting their pharmacological potential (Rasool et al., 2016).

Antimicrobial and Anti-Proliferative Activities

Compounds derived from 1,3,4-oxadiazole N-Mannich bases exhibited significant in vitro inhibitory activity against pathogenic bacteria and the fungus Candida albicans. Additionally, certain derivatives showed potent anti-proliferative activity against various cancer cell lines, underscoring their potential in antimicrobial and cancer treatment applications (Al-Wahaibi et al., 2021).

Green Chemistry Approach

An ultrasound-assisted, low-solvent, and acid/base-free synthesis method for 5-substituted 1,3,4-oxadiazole-2-thiol derivatives demonstrated potent antimicrobial and antioxidant properties. This green chemistry approach not only emphasizes the environmental benefits but also highlights the pharmacological potential of these compounds in treating various diseases, including cancer and diabetes (Yarmohammadi et al., 2020).

Propriétés

IUPAC Name |

5-(2,4-dimethylphenyl)-3H-1,3,4-oxadiazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS/c1-6-3-4-8(7(2)5-6)9-11-12-10(14)13-9/h3-5H,1-2H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNKQDBOCGWQUQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NNC(=S)O2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)benzenesulfonamide](/img/structure/B2794956.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(piperazin-1-yl)methanone hydrochloride](/img/structure/B2794958.png)

![3-(2-Aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one;dihydrochloride](/img/structure/B2794964.png)

![N-(2-chlorobenzyl)-6-[1-(2-cyanobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/no-structure.png)

![5-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-2-methoxy-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B2794967.png)

![8-[4-(furan-2-carbonyl)piperazin-1-yl]-3-methyl-7-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2794973.png)